molecular formula C18H25NO2 B11703991 4-Hydroxy-3-nonyl-2(1H)-quinolinone

4-Hydroxy-3-nonyl-2(1H)-quinolinone

Cat. No.: B11703991
M. Wt: 287.4 g/mol
InChI Key: XEACNRPMIOZISV-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nonyl-2(1H)-quinolinone is a chemical compound primarily used in research and development. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-nonyl-2(1H)-quinolinone can undergo various chemical reactions, including oxidation, reduction, and substitution. detailed information on the specific reactions and conditions is limited .

Common Reagents and Conditions: Common reagents and conditions for reactions involving this compound are not extensively documented. It is likely that standard reagents used in organic chemistry would be applicable .

Scientific Research Applications

4-Hydroxy-3-nonyl-2(1H)-quinolinone is used in various scientific research applications, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable compound for studying different chemical and biological processes .

Comparison with Similar Compounds

4-Hydroxy-3-nonyl-2(1H)-quinolinone can be compared with other similar compounds, such as 4-Hydroxy-3-nonyl[oxybisbenzene]-2-sulfonic acid sodium salt and 4-Hydroxy-3-nonyl[oxybisbenzene]-2-sulfonic acid potassium salt. These compounds share some structural similarities but differ in their specific properties and applications .

Conclusion

This compound is a compound of significant interest in scientific research due to its unique structure and properties. While detailed information on its preparation methods, chemical reactions, and mechanism of action is limited, it remains a valuable compound for various research applications.

Properties

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

4-hydroxy-3-nonyl-1H-quinolin-2-one

InChI

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-12-15-17(20)14-11-9-10-13-16(14)19-18(15)21/h9-11,13H,2-8,12H2,1H3,(H2,19,20,21)

InChI Key

XEACNRPMIOZISV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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